molecular formula C7H5BrF2O3S B12072985 Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate

Cat. No.: B12072985
M. Wt: 287.08 g/mol
InChI Key: NVVDZPLGZKVAMG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is a synthetic organic compound characterized by its unique thiophene ring structure substituted with bromine, difluoromethoxy, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by the introduction of the difluoromethoxy group at the 3-position through nucleophilic substitution. The final step involves esterification to form the carboxylate ester group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Typical conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. The thiophene ring system is known for its bioactivity, and modifications of this compound can lead to the discovery of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials. Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-fluorothiophene-2-carboxylate
  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
  • Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific electronic characteristics are required, such as in the design of organic electronic materials.

Biological Activity

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7_7H5_5BrF2_2O3_3S
  • Molecular Weight : Approximately 239.06 g/mol
  • Functional Groups : Bromine atom at the 4-position, difluoromethoxy group at the 3-position, and a carboxylate group at the 2-position.

This unique configuration enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing thiophene rings exhibit a range of bioactivities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Thiophene derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ampicillin .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been observed in vitro. For instance, it may inhibit the activation of the TGF-β signaling pathway, which is implicated in fibrosis and other inflammatory conditions .

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The difluoromethoxy group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Reactivity : Its carboxylate group allows for potential interactions with various biological molecules, enhancing its pharmacological profile.

Antimicrobial Studies

In a comparative study of various thiophene derivatives, this compound demonstrated promising antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of reference antibiotics against several bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Research

In vivo studies have shown that this compound can reduce inflammation markers in animal models. For example, it was effective in decreasing levels of inflammatory cytokines in bronchoalveolar lavage fluid after inducing lung inflammation in rats. This suggests a potential therapeutic role in treating respiratory conditions characterized by inflammation .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC values lower than ampicillin
Anti-inflammatoryReduced inflammatory cytokines in animal models
Cellular UptakeEnhanced by difluoromethoxy substitution

Properties

Molecular Formula

C7H5BrF2O3S

Molecular Weight

287.08 g/mol

IUPAC Name

methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H5BrF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3

InChI Key

NVVDZPLGZKVAMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)OC(F)F

Origin of Product

United States

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